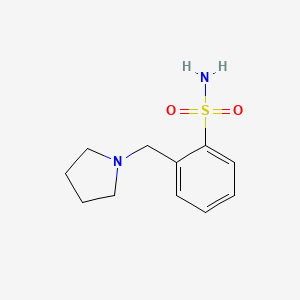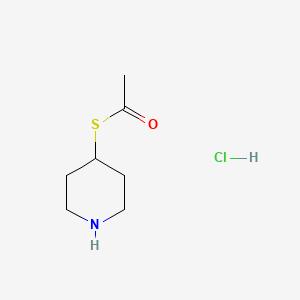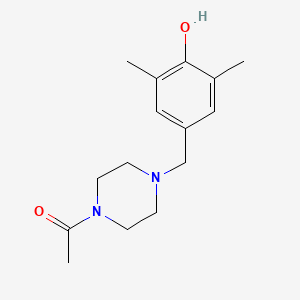
2-chloro-N',N'-dimethylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N',N'-dimethylacetohydrazide is an organic compound that combines the properties of chloroacetic acid and 2,2-dimethylhydrazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-chloro-N',N'-dimethylacetohydrazide can be synthesized through the reaction of chloroacetic acid with 2,2-dimethylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of chloroacetic acid 2,2-dimethylhydrazide may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium hydroxide and potassium hydroxide, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, often involving reagents such as hydrogen peroxide or sodium borohydride.
Condensation Reactions: It can also undergo condensation reactions with aldehydes and ketones, forming hydrazones and related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol, reflux conditions.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, ice bath.
Major Products Formed:
Substituted Derivatives: Various chloroacetic acid derivatives.
Hydrazones: Formed through condensation reactions with aldehydes and ketones.
Aplicaciones Científicas De Investigación
2-chloro-N',N'-dimethylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of chloroacetic acid 2,2-dimethylhydrazide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The molecular targets include proteins, DNA, and RNA, and the pathways involved often relate to the inhibition of key enzymatic processes or the induction of cellular stress responses.
Comparación Con Compuestos Similares
Chloroacetic Acid: Shares the chloroacetic acid moiety but lacks the hydrazide functionality.
2,2-Dimethylhydrazine: Contains the hydrazine group but does not have the chloroacetic acid component.
Chloroacetamide: Similar in structure but with an amide group instead of a hydrazide.
Uniqueness: 2-chloro-N',N'-dimethylacetohydrazide is unique due to the combination of the chloroacetic acid and 2,2-dimethylhydrazide functionalities
Propiedades
Número CAS |
38031-85-5 |
|---|---|
Fórmula molecular |
C4H9ClN2O |
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
2-chloro-N',N'-dimethylacetohydrazide |
InChI |
InChI=1S/C4H9ClN2O/c1-7(2)6-4(8)3-5/h3H2,1-2H3,(H,6,8) |
Clave InChI |
KUZAASWDHYLWAF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















